Captopril disulfide

概要

説明

カプトプリルジスルフィドは、主に高血圧とうっ血性心不全の治療に使用されるアンジオテンシン変換酵素阻害剤であるカプトプリルの誘導体です。カプトプリルジスルフィドはカプトプリルの酸化によって形成され、2つのカプトプリル分子の間にジスルフィド結合が形成されます。この化合物はカプトプリルの薬理学的特性の一部を保持していますが、ジスルフィド結合の存在により独特の特性も示しています。

準備方法

合成経路と反応条件: カプトプリルジスルフィドは、カプトプリルの酸化によって合成できます。一般的な方法の1つは、過酸化水素やヨウ素などの酸化剤を水性または有機溶媒中で使用するものです。反応は通常、穏やかな条件下で行われ、カプトプリルを溶媒に溶解し、酸化剤を溶液にゆっくりと添加します。反応混合物を室温で撹拌し、カプトプリルジスルフィドの生成が完了するまで反応させます。 生成物はろ過と適切な溶媒からの再結晶によって単離できます .

工業生産方法: 工業的な設定では、カプトプリルジスルフィドの生産は、品質と収率の一貫性を確保するために連続フロー反応器を使用することがあります。 このプロセスは、カプトプリルの溶液に酸化剤を制御して添加し、それに続く結晶化またはクロマトグラフィーなどの精製工程で最終製品を得ることを含みます .

化学反応の分析

反応の種類: カプトプリルジスルフィドは、以下を含むさまざまな化学反応を起こします。

酸化: カプトプリルジスルフィド自体の生成は、2つのカプトプリル分子が酸化されてジスルフィド結合を形成する酸化反応です。

還元: カプトプリルジスルフィドは、ジチオスレイトールや水素化ホウ素ナトリウムなどの還元剤を使用して、カプトプリルに戻すことができます。

置換: カプトプリルジスルフィドのジスルフィド結合は、求核置換反応を起こす可能性があり、その際、硫黄原子が他の求核剤に置き換えられます。

一般的な試薬と条件:

酸化: 水性または有機溶媒中の過酸化水素、ヨウ素、またはその他の穏やかな酸化剤。

還元: 水性または有機溶媒中のジチオスレイトール、水素化ホウ素ナトリウム、またはその他の還元剤。

置換: 適切な触媒の存在下または塩基性条件下で、チオールやアミンなどの求核剤。

主要な生成物:

酸化: カプトプリルジスルフィド。

還元: カプトプリル。

4. 科学研究への応用

カプトプリルジスルフィドは、以下を含むいくつかの科学研究に応用されています。

化学: ジスルフィド結合の形成と開裂反応を研究するためのモデル化合物として使用されます。また、他のカプトプリル誘導体の合成にも使用されます。

生物学: 潜在的な抗酸化特性と、酸化還元感受性生物学的経路を調節する能力について調査されています。

医学: 心血管疾患や神経変性疾患など、酸化ストレスが関与する状態における潜在的な治療効果について研究されています。

科学的研究の応用

Captopril disulfide has several scientific research applications, including:

Chemistry: Used as a model compound to study disulfide bond formation and cleavage reactions. It is also used in the synthesis of other captopril derivatives.

Biology: Investigated for its potential antioxidant properties and its ability to modulate redox-sensitive biological pathways.

Medicine: Explored for its potential therapeutic effects in conditions where oxidative stress plays a role, such as cardiovascular diseases and neurodegenerative disorders.

作用機序

カプトプリルジスルフィドは、カプトプリルと同様に、主にアンジオテンシン変換酵素の阻害によって作用します。カプトプリルジスルフィドのジスルフィド結合は、追加の抗酸化特性をもたらす可能性もあり、活性酸素種をスカベンジングし、酸化還元感受性シグナル伝達経路を調節することができます。 分子標的は、アンジオテンシン変換酵素とさまざまな酸化還元感受性タンパク質および酵素です .

類似の化合物:

カプトプリル: 親化合物で、高血圧と心不全に使用されるアンジオテンシン変換酵素阻害剤です。

エナラプリル: 作用機序は似ていますが、薬物動態特性が異なる別のアンジオテンシン変換酵素阻害剤です。

リシノプリル: 治療上のプロファイルが似ている長期作用型のアンジオテンシン変換酵素阻害剤です。

カプトプリルジスルフィドの独自性: カプトプリルジスルフィドは、ジスルフィド結合の存在によりユニークであり、追加の化学的および生物学的特性が付与されます。 この結合により、カプトプリルジスルフィドは酸化還元反応に関与し、酸化ストレスを調節する可能性があり、これはカプトプリル、エナラプリル、またはリシノプリルには見られない特性です .

類似化合物との比較

Captopril: The parent compound, an angiotensin-converting enzyme inhibitor used for hypertension and heart failure.

Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Lisinopril: A long-acting angiotensin-converting enzyme inhibitor with a similar therapeutic profile.

Uniqueness of Captopril Disulfide: this compound is unique due to the presence of the disulfide bond, which imparts additional chemical and biological properties. This bond allows this compound to participate in redox reactions and potentially modulate oxidative stress, which is not a characteristic of captopril, enalapril, or lisinopril .

生物活性

Captopril disulfide is a significant metabolite of captopril, an antihypertensive medication that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. This compound exhibits various biological activities, particularly concerning its interactions with proteins and its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Captopril and Its Metabolite

Captopril is primarily used to treat hypertension and heart failure. Its mechanism involves the inhibition of ACE, which leads to decreased production of angiotensin II, a potent vasoconstrictor. Upon administration, captopril undergoes oxidation to form this compound, which plays a role in its pharmacological effects.

This compound functions through several mechanisms:

- Thiol-Disulfide Exchange : The reactive thiol group in captopril facilitates thiol-disulfide exchange reactions with cysteine residues in proteins. This property has been demonstrated to modify insulin by reducing its disulfide bridges, leading to structural changes and potential functional implications .

- Bradykinin Potentiation : Research indicates that this compound enhances the vasodilatory effects of bradykinin, suggesting a role in cardiovascular regulation .

1. Interaction with Insulin

A study investigated the interaction between captopril and insulin, revealing that captopril modifies cysteine residues in insulin's A and B chains. Mass spectrometric analysis identified specific modifications at cysteine residues Cys6, Cys7 (A chain), and Cys7, Cys19 (B chain). These modifications were shown to lead to the formation of aggregates, indicating that captopril can significantly alter protein structure and function .

2. Clinical Applications in Cystinuria

Captopril has been explored for its efficacy in treating cystinuria—a genetic condition leading to cystine stone formation in kidneys. In a clinical study involving two siblings with homozygous cystinuria, captopril treatment resulted in a significant reduction in urinary cystine excretion (70% and 93% reductions) after several weeks of therapy. Notably, no adverse side effects were reported during treatment, highlighting its potential as an alternative therapy for cystinuria .

Comparative Data on Biological Activity

Structural Studies

Recent studies have focused on the structural characteristics of this compound compared to its parent compound. Using nuclear magnetic resonance (NMR) spectroscopy and computational modeling, researchers have elucidated conformational differences between captopril and this compound. These studies suggest that the disulfide bond alters the spatial arrangement of the molecule, impacting its biological activity .

特性

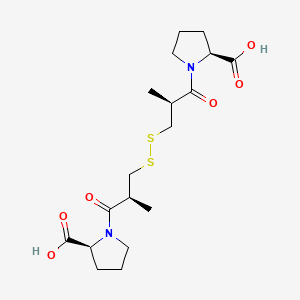

IUPAC Name |

(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6S2/c1-11(15(21)19-7-3-5-13(19)17(23)24)9-27-28-10-12(2)16(22)20-8-4-6-14(20)18(25)26/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKRXBCJAUKDCI-MQYQWHSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSSCC(C)C(=O)N1CCCC1C(=O)O)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024324 | |

| Record name | Captopril disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64806-05-9 | |

| Record name | Captopril disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64806-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Captopril disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064806059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Captopril disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPTOPRIL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21D2C2453 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。